(4-bromoquinolin-6-yl)methanol
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Overview
Description
(4-Bromoquinolin-6-yl)methanol is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The compound this compound features a bromine atom at the 4th position and a methanol group at the 6th position of the quinoline ring, making it a unique and valuable compound for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-bromoquinolin-6-yl)methanol can be achieved through various methods. One common approach involves the bromination of quinoline derivatives followed by the introduction of a methanol group. The reaction typically requires the use of brominating agents such as N-bromosuccinimide (NBS) or bromine in the presence of a catalyst. The reaction conditions may vary, but it generally involves heating the reaction mixture to facilitate the bromination process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product. The use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, may also be considered to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Bromoquinolin-6-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of quinolin-6-ylmethanol.
Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide (NaN3) or sodium thiolate (NaSR) under appropriate conditions.
Major Products Formed
Oxidation: Quinolin-6-ylmethanal or quinolin-6-ylmethanoic acid.
Reduction: Quinolin-6-ylmethanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Bromoquinolin-6-yl)methanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives with potential biological activities.
Biology: Studied for its potential antimicrobial, anticancer, and antiviral properties.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of dyes, catalysts, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4-bromoquinolin-6-yl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The bromine atom and methanol group can influence the compound’s binding affinity and specificity towards these targets. The exact pathways involved may vary depending on the biological context and the specific target being studied.
Comparison with Similar Compounds
Similar Compounds
Quinolin-6-ylmethanol: Lacks the bromine atom at the 4th position.
6-Bromoquinolin-4-ol: Features a hydroxyl group instead of a methanol group.
4-Bromoquinoline: Lacks the methanol group at the 6th position.
Uniqueness
(4-Bromoquinolin-6-yl)methanol is unique due to the presence of both a bromine atom at the 4th position and a methanol group at the 6th position. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
1637558-91-8 |
---|---|
Molecular Formula |
C10H8BrNO |
Molecular Weight |
238.1 |
Purity |
95 |
Origin of Product |
United States |
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